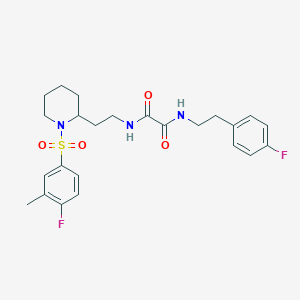
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a useful research compound. Its molecular formula is C24H29F2N3O4S and its molecular weight is 493.57. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Applications
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a compound with potential applications in various scientific research fields. However, the specific name provided does not directly match any known compound in the retrieved scientific literature. Instead, the search yielded information on closely related chemical structures and their applications, which may provide insight into the type of research and applications that compounds with similar functional groups and structural features might be involved in.
Potential Areas of Application
Insecticide Development : Compounds with similar sulfonyl and fluorophenyl groups have been researched for their insecticidal properties. For example, flubendiamide, which features a unique chemical structure with novel substituents like a sulfonylalkyl group, has shown extremely strong insecticidal activity especially against lepidopterous pests including resistant strains. Such compounds are considered for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).
Pharmaceutical Research : Arylsulfonamide derivatives, which are structurally related to the compound , have been studied for their α1-adrenoceptor antagonistic properties with potential applications in treating conditions like hypertension or disorders related to α1-adrenoreceptors (Rak et al., 2016).
Anticancer Research : Some piperidine derivatives have been synthesized and evaluated as anticancer agents. Their study involves understanding the chemical interactions at the molecular level that can inhibit cancer cell growth, highlighting the potential of such compounds in developing new cancer treatments (Rehman et al., 2018).
Neuropharmacology : The role of specific receptors in compulsive behaviors and disorders has been studied using compounds that can selectively antagonize these receptors. For instance, research on orexin-1 receptor mechanisms and their effects on compulsive food consumption offers insights into potential treatments for binge eating and other eating disorders (Piccoli et al., 2012).
Organic Synthesis and Catalysis : The development of novel methods for the enantioselective fluorination of aliphatic aldehydes showcases the application of similar compounds in facilitating chemical transformations, which is critical in pharmaceutical manufacturing and material science (Li et al., 2014).
Propiedades
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N3O4S/c1-17-16-21(9-10-22(17)26)34(32,33)29-15-3-2-4-20(29)12-14-28-24(31)23(30)27-13-11-18-5-7-19(25)8-6-18/h5-10,16,20H,2-4,11-15H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRILJTVRUGYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2720826.png)
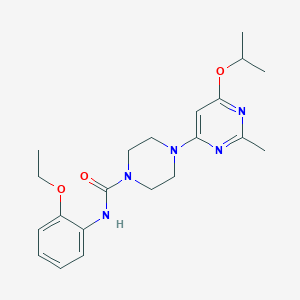
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2720828.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2720829.png)
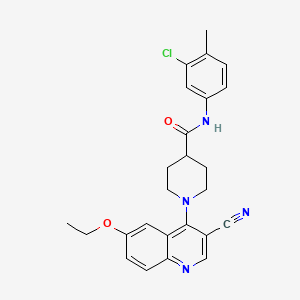
![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea](/img/structure/B2720834.png)
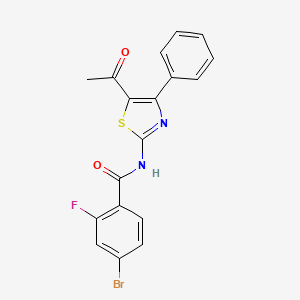
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2720837.png)
![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)
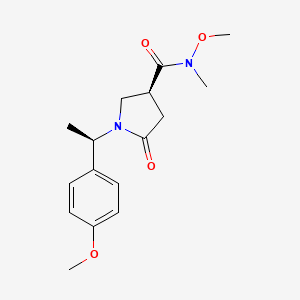
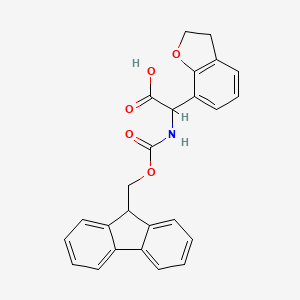
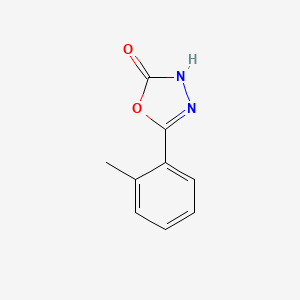
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)